2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride
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Overview
Description
2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride is a complex organic compound with the molecular formula C27H21N4Cl. This compound is known for its unique structural properties, which include a tetrazolium core substituted with phenyl and styryl groups. It is commonly used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride typically involves the reaction of tetrazole derivatives with phenyl and styryl substituents. One common method includes the cyclization of hydrazine derivatives with nitriles under acidic conditions to form the tetrazole ring. Subsequent substitution reactions introduce the phenyl and styryl groups .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow synthesis may be utilized to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazolium core to tetrazole.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and styryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce tetrazole derivatives .
Scientific Research Applications
2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research explores its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetrazolium core can undergo redox reactions, influencing cellular processes and signaling pathways. Its phenyl and styryl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium chloride
- 2,5-Diphenyl-3-(4-vinylphenyl)tetrazolium chloride
- 2,5-Diphenyl-3-(4-phenylphenyl)tetrazolium chloride
Uniqueness
This compound stands out due to its specific structural arrangement, which imparts unique reactivity and biological activity. Its combination of phenyl and styryl groups enhances its versatility in various applications compared to similar compounds .
Properties
IUPAC Name |
2,5-diphenyl-3-[4-(2-phenylethenyl)phenyl]tetrazol-3-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N4.ClH/c1-4-10-22(11-5-1)16-17-23-18-20-26(21-19-23)31-29-27(24-12-6-2-7-13-24)28-30(31)25-14-8-3-9-15-25;/h1-21H;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKWFHYWNFCRCK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+]3=NC(=NN3C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24387-36-8 |
Source
|
Record name | 2H-Tetrazolium, 2,5-diphenyl-3-[4-(2-phenylethenyl)phenyl]-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24387-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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